molecular formula C13H8Cl2O3 B2541465 5-Chloro-2-(3-chlorophenoxy)benzoic acid CAS No. 69199-64-0

5-Chloro-2-(3-chlorophenoxy)benzoic acid

Cat. No. B2541465
Key on ui cas rn: 69199-64-0
M. Wt: 283.1
InChI Key: KDMGEYNUMSEUKR-UHFFFAOYSA-N
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Patent
US04242121

Procedure details

To a solution of 2,5-dichlorobenzoic acid (5.0 g) and m-chlorophenol (3.35 g) in dry toluene (100 mls) was added sodium hydride (1.25 g) under dry nitrogen. Cuprous bromide (3.0 g) was then added and the mixture stirred under reflux for 3 hrs. The toluene was then removed by distillation under reduced pressure and the residue acidified with dilute hydrochloric acid and extracted with diethyl ether. The ethereal extracts were then washed with water and dried over magnesium sulphate. The ether was then removed under reduced pressure and the residue was crystallised from n-hexane to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cuprous bromide
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:12][C:13]1[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=1.[H-].[Na+]>C1(C)C=CC=CC=1>[Cl:11][C:8]1[CH:7]=[C:3]([C:2]([O:19][C:15]2[CH:16]=[CH:17][CH:18]=[C:13]([Cl:12])[CH:14]=2)=[CH:10][CH:9]=1)[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)Cl
Name
Quantity
3.35 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Name
Quantity
1.25 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Cuprous bromide
Quantity
3 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The toluene was then removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ethereal extracts were then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The ether was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallised from n-hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C(=CC1)OC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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